A Technical Guide to Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Versatile Heterocyclic Building Block for Modern Drug Discovery
A Technical Guide to Methyl 2-(3-bromoisoxazol-5-yl)acetate: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Abstract
Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS No. 24068-60-8) is a key heterocyclic intermediate possessing two distinct and synthetically valuable functional handles: a reactive bromine atom on the isoxazole core and a versatile methyl ester side chain. This combination makes it an exceptionally useful building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The bromine at the C3 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the acetate moiety at the C5 position can be readily transformed into a range of functional groups, including carboxylic acids, amides, and larger ester groups. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key chemical transformations, and strategic applications of this compound for researchers, chemists, and professionals in drug development.
Introduction and Strategic Importance
The isoxazole ring is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in modern drug design. Molecules like Methyl 2-(3-bromoisoxazol-5-yl)acetate are not typically final drug products but rather crucial "building blocks" that allow for the systematic and efficient exploration of chemical space around a core scaffold.
The strategic value of this particular molecule lies in its orthogonal reactivity:
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C3-Br Bond: Serves as a handle for C-C, C-N, and C-S bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[2][3] This allows for the late-stage introduction of diversity elements, a key strategy in lead optimization.
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C5-CH₂CO₂Me Group: This moiety can be easily manipulated. Hydrolysis provides a carboxylic acid for salt formation or amide coupling, while transesterification or direct amidation can introduce other functionalities to probe interactions with biological targets.
This dual functionality enables a modular approach to library synthesis, making it a high-value intermediate for generating novel compounds for screening and structure-activity relationship (SAR) studies.
Physicochemical Properties & Characterization
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure.
| Property | Predicted Value |
| CAS Number | 24068-60-8 |
| Molecular Formula | C₆H₆BrNO₃ |
| Molecular Weight | 220.02 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone) |
| Boiling/Melting Point | Not established; expected to be a low-melting solid |
Spectroscopic Signature (Predicted):
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¹H NMR (CDCl₃, 400 MHz): δ ~ 6.5 (s, 1H, isoxazole C4-H), 3.9 (s, 2H, -CH₂-), 3.8 (s, 3H, -OCH₃). The chemical shift of the isoxazole proton is a key diagnostic signal.
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¹³C NMR (CDCl₃, 101 MHz): δ ~ 168 (C=O, ester), 160 (isoxazole C5), 140 (isoxazole C3), 105 (isoxazole C4), 53 (-OCH₃), 35 (-CH₂-). The carbon attached to bromine (C3) will appear downfield.
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Mass Spectrometry (EI): A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion [M]⁺ at m/z 220/222 and key fragments.
Synthesis and Purification
The synthesis of 5-substituted 3-bromoisoxazoles can be achieved through several established routes, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][4][5] The following protocol outlines a robust and widely applicable method.
Proposed Synthetic Workflow
The synthesis is a multi-step process starting from a commercially available precursor, which is converted into a nitrile oxide intermediate in situ and reacted with a suitable alkyne.
Caption: Proposed synthetic workflow for Methyl 2-(3-bromoisoxazol-5-yl)acetate.
Detailed Experimental Protocol (Proposed)
Rationale: This protocol utilizes a well-established method for isoxazole synthesis.[1] The in situ generation of the nitrile oxide from the hydroximoyl bromide minimizes the handling of potentially unstable intermediates. Methyl 3-butynoate is chosen as the dipolarophile to directly install the required acetate side chain at the C5 position.
Materials:
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Bromoacetaldehyde Oxime
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N-Bromosuccinimide (NBS)
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Methyl 3-butynoate
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Triethylamine (Et₃N)
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Acetonitrile (MeCN)
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Ethyl Acetate (EtOAc)
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Hexanes
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Saturated aq. Sodium Bicarbonate (NaHCO₃)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel
Procedure:
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Reaction Setup: To a stirred solution of bromoacetaldehyde oxime (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour. This step generates the bromo(bromo)acetaldehyde oxime, the precursor to the nitrile oxide.
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Cycloaddition: Cool the reaction mixture back to 0 °C. Add methyl 3-butynoate (1.2 eq) followed by the dropwise addition of triethylamine (Et₃N) (1.5 eq) over 15 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. The bicarbonate wash removes any acidic byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-(3-bromoisoxazol-5-yl)acetate.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Synthetic Utility
The power of this reagent lies in its ability to undergo selective transformations at its two key functional sites.
Caption: Key reactive pathways for Methyl 2-(3-bromoisoxazol-5-yl)acetate.
Palladium-Catalyzed Cross-Coupling at the C3 Position
The electron-deficient nature of the isoxazole ring makes the C3-Br bond an excellent substrate for various palladium-catalyzed cross-coupling reactions.[2] These reactions are cornerstones of modern medicinal chemistry for constructing C-C and C-heteroatom bonds.[6]
Typical Suzuki-Miyaura Coupling Protocol:
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Objective: To form a C-C bond by coupling the isoxazole with a boronic acid or ester.
-
Procedure:
-
Combine Methyl 2-(3-bromoisoxazol-5-yl)acetate (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.
-
Add a solvent system, typically a mixture like Dioxane/H₂O (4:1).
-
Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC/LCMS).
-
Perform an aqueous workup and purify by chromatography.
-
-
Significance: This reaction allows for the direct installation of diverse (hetero)aromatic systems, which are critical for modulating properties like target binding, solubility, and metabolic stability.
Sonogashira and Buchwald-Hartwig Amination:
-
The C3-Br bond is also amenable to Sonogashira coupling with terminal alkynes to introduce linear, rigid linkers.[2]
-
Buchwald-Hartwig amination can be employed to form C-N bonds, creating 3-amino-isoxazole derivatives.[6] While direct amination of 3-bromoisoxazoles can be challenging, modern bulky phosphine ligands and conditions have improved the scope of this transformation.[7]
Transformations of the C5-Acetate Group
The methyl ester provides a secondary site for modification, often performed after a cross-coupling reaction.
Saponification (Ester Hydrolysis):
-
Objective: To convert the methyl ester to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq).
-
Stir at room temperature until hydrolysis is complete (monitor by TLC/LCMS).
-
Acidify the reaction mixture with dilute HCl to protonate the carboxylate, and extract the carboxylic acid product with an organic solvent.
-
-
Significance: The resulting carboxylic acid is a versatile intermediate. It can serve as a handle for forming amides with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDCI), or it can be used to improve the aqueous solubility of the final compound through salt formation.
Applications in Medicinal Chemistry
While this specific molecule is an intermediate, the 3-bromo-isoxazole core is a "privileged scaffold" that appears in compounds targeting a wide range of biological systems. Its utility stems from its ability to generate libraries of analogs for SAR studies.
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Scaffold for Kinase Inhibitors: The isoxazole ring can act as a hinge-binding motif in many kinase inhibitors. The C3 and C5 positions provide vectors for substituents to probe the ATP-binding pocket.
-
CNS Agents: Isoxazole-containing compounds, including derivatives of 3-bromoisoxazolines, have been investigated as noncompetitive AMPA receptor antagonists, indicating potential applications in neurological disorders.[8]
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Anticancer Agents: Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung and breast cancer.[9] The ability to rapidly diversify the substituents at the C3 and C5 positions using this building block is ideal for optimizing potency and selectivity.
-
Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic profiles.[1]
By using Methyl 2-(3-bromoisoxazol-5-yl)acetate, a medicinal chemist can systematically synthesize a matrix of compounds, varying the substituent at C3 (via cross-coupling) and the functionality at C5 (via ester modification) to rapidly build a detailed understanding of the SAR for a given biological target.
References
-
Bari, S., & Niphade, A. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]
-
Kashima, C., et al. (1983). Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes. Journal of the Heterocyclic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. [Link]
-
Gitto, R., et al. (2017). Development of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPAR antagonists. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (N.d.). Known methods for the preparation of substituted 5‐bromooxazoles. [Link]
-
ResearchGate. (N.d.). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]
-
Indian Journal of Pharmaceutical Sciences. (N.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]
-
Ghavre, M., et al. (2016). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]
-
Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Sci-Hub. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Heterocycles. [Link]
-
Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]
-
National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPAR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
